molecular formula C13H12N2O3S2 B2780274 Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate CAS No. 309280-06-6

Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B2780274
CAS No.: 309280-06-6
M. Wt: 308.37
InChI Key: DEUNITGWHVVPNT-UHFFFAOYSA-N
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Description

Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound characterized by its unique molecular structure

Properties

IUPAC Name

methyl 2-[(5-cyano-2-oxo-4-thiophen-3-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2/c1-18-12(17)7-20-13-10(5-14)9(4-11(16)15-13)8-2-3-19-6-8/h2-3,6,9H,4,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUNITGWHVVPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C(CC(=O)N1)C2=CSC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyano group can be introduced through cyanoacetylation, while the sulfanylacetate moiety is often added through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydrosulfide (NaSH) or thiourea.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various sulfanyl derivatives.

Scientific Research Applications

Key Synthesis Steps

  • Formation of Tetrahydropyridine : The initial step involves synthesizing the tetrahydropyridine core through cyclization reactions.
  • Introduction of Cyano Group : The cyano group is introduced via nucleophilic substitution reactions.
  • Final Acetate Formation : The final step involves esterification to yield the methyl acetate derivative.

Antitumor Activity

Research indicates that compounds similar to Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) .

Other Biological Activities

In addition to antitumor effects, preliminary studies suggest that this compound may possess antimicrobial and anti-inflammatory properties. Further research is needed to elucidate these effects and their underlying mechanisms.

Material Science Applications

The structural features of this compound make it a candidate for use in materials science. Its potential applications include:

  • Organic Electronics : Due to its electronic properties, it may be useful in organic semiconductor applications.
  • Polymer Chemistry : The compound can serve as a monomer or additive in polymerization processes to enhance material properties.

Case Study 1: Antitumor Evaluation

A study evaluated the cytotoxic effects of this compound on human tumor cell lines. Results indicated a dose-dependent inhibition of cell viability across multiple cancer types, suggesting its potential as a lead compound for further development .

Case Study 2: Synthesis Optimization

Researchers optimized the synthesis route for this compound by modifying reaction conditions such as temperature and solvent choice. This led to improved yields and purity of the final product .

Mechanism of Action

The mechanism by which Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate exerts its effects depends on its molecular targets and pathways. The cyano group and sulfanyl moiety can interact with specific enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl cyanoacetate

  • Thiophene-3-carboxylic acid

  • 2-cyanoacetamide

Uniqueness: Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate stands out due to its unique combination of functional groups

This comprehensive overview highlights the significance of this compound in various fields, from chemical synthesis to potential therapeutic applications. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.

Biological Activity

Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate (CAS No. 309280-06-6) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydropyridine core with a cyano group and a thiophene ring, which contribute to its diverse biological properties. The molecular formula is C13H12N2O3SC_{13}H_{12}N_2O_3S, and its IUPAC name is methyl 2-[(5-cyano-2-oxo-4-thiophen-3-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetate. The presence of the cyano and sulfanyl groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The cyano group may facilitate electron-withdrawing interactions, enhancing the compound's reactivity and affinity towards biological targets. Additionally, the thiophene moiety can contribute to lipophilicity, potentially influencing membrane permeability and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives with thiophene rings have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, compounds structurally related to this compound exhibited IC50 values in the micromolar range against HeLa and MCF-7 cell lines . This suggests that modifications to the tetrahydropyridine scaffold could enhance anticancer efficacy.

Antimicrobial Activity

Compounds with similar functional groups have also been evaluated for antimicrobial properties. The presence of the thiophene ring is often associated with increased antimicrobial activity due to its ability to disrupt microbial membranes. Some studies indicate that compounds containing thiophene derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Study 1: Cytotoxic Evaluation

A study conducted on various thiophene-containing compounds assessed their cytotoxic activity using MTT assays against HeLa and MCF-7 cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 29 μM against HeLa cells . This highlights the potential for this compound to be developed as an anticancer agent.

Study 2: Mechanistic Insights

Further investigation into the mechanism of action revealed that compounds similar to this compound could induce apoptosis in cancer cells through the activation of caspase pathways . This suggests that the compound may act by triggering programmed cell death in malignant cells.

Comparative Analysis

To better understand the unique properties of Methyl {[3-cyano-6-oxo-4-(thiophen-3-y)-1,4,5,6-tetrahydropyridin -2 -yl]sulfanyl}acetate compared to other related compounds, a comparative analysis is presented below:

Compound NameStructureIC50 (μM)Biological Activity
Methyl {[3-cyano...]}Structure29 (HeLa)Anticancer
Thiophene Derivative A-45 (MCF7)Anticancer
Thiophene Derivative B-50 (E. coli)Antimicrobial

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing intermediates like 3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-thiol with methyl chloroacetate in ethanol, using sodium acetate as a base, yields the target compound (85% yield under optimized conditions) .
  • Critical Parameters :

  • Solvent : Ethanol or methanol for solubility and stability.
  • Catalyst : Sodium acetate or triethylamine for deprotonation.
  • Temperature : Reflux (70–80°C) to accelerate reaction kinetics.

Q. How is the structure of this compound validated, and what analytical techniques are prioritized?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of thiophenyl (δ 7.2–7.5 ppm), cyano (δ 120–125 ppm), and ester carbonyl (δ 170 ppm) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z [M+H]+^+ corresponding to the molecular formula.
  • X-ray Crystallography : Resolves bond angles and dihedral angles in the tetrahydropyridine ring, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can conflicting NMR data between synthetic batches be resolved?

  • Case Study : Discrepancies in 1^1H NMR signals (e.g., thiophen-3-yl proton splitting) may arise from residual solvents or incomplete purification.
  • Methodology :

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to remove byproducts .
  • Deuterated Solvent Screening : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .
  • Dynamic NMR (DNMR) : Assess rotational barriers in the sulfanylacetate moiety if conformational isomers exist .

Q. What computational methods predict the compound’s electronic properties, and how do they align with experimental data?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps and electrostatic potential surfaces. Compare with UV-Vis absorption maxima (e.g., λmax ≈ 280 nm) .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to rationalize observed bioactivity .

Q. How do substituent modifications (e.g., thiophen-3-yl vs. phenyl) alter reactivity in related compounds?

  • Comparative Analysis :

SubstituentReactivity with ElectrophilesMelting Point (°C)Reference
Thiophen-3-ylHigher due to sulfur’s electron-rich nature159–162
PhenylLower; steric hindrance slows kinetics145–148
  • Mechanistic Insight : Thiophene’s conjugated π-system enhances stabilization of transition states in nucleophilic attacks .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 159–162°C vs. 145–148°C)?

  • Root Cause :

  • Polymorphism : Different crystalline forms due to recrystallization solvents (e.g., methanol vs. ethanol) .
  • Impurity Profile : Residual catalysts (e.g., sodium acetate) or unreacted starting materials lower observed melting points .
    • Resolution : Standardize recrystallization protocols and use differential scanning calorimetry (DSC) to characterize thermal behavior .

Experimental Design Recommendations

Q. What strategies optimize the synthesis of analogs with improved solubility?

  • Methodology :

  • Ester Modification : Replace methyl acetate with PEGylated esters to enhance aqueous solubility.
  • Co-solvent Systems : Use DMSO/water mixtures during reaction workup to prevent precipitation .
    • Validation : Measure logP values via shake-flask method and compare with computational predictions .

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